4-乙基-1,2-恶唑-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

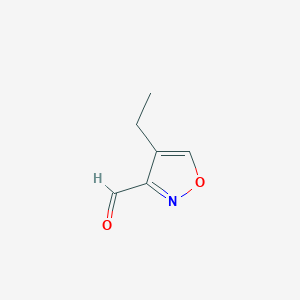

4-Ethyl-1,2-oxazole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring. The ethyl group at the 4-position and the carbaldehyde group at the 3-position distinguish this particular oxazole derivative.

Synthesis Analysis

The synthesis of substituted oxazoles, such as 4-Ethyl-1,2-oxazole-3-carbaldehyde, can be achieved through various synthetic routes. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate. By employing a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions, a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles can be synthesized . Although the specific synthesis of 4-Ethyl-1,2-oxazole-3-carbaldehyde is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure imparts certain aromatic properties to the compound, influencing its reactivity and electronic distribution. The substituents attached to the oxazole ring, such as the ethyl and carbaldehyde groups, further modify the compound's chemical behavior and interaction with other molecules.

Chemical Reactions Analysis

Oxazole derivatives participate in a variety of chemical reactions. The presence of a carbaldehyde group allows for the formation of variously substituted derivatives through reactions with different reagents. For instance, the reaction of α,β-acetylenic aldehydes with sodium azide in DMSO at room temperature can lead to the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives . This showcases the reactivity of the carbaldehyde group in oxazole compounds under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Ethyl-1,2-oxazole-3-carbaldehyde would be influenced by its functional groups and molecular structure. The oxazole ring contributes to the compound's aromaticity and stability, while the ethyl group adds to its hydrophobic character. The carbaldehyde group is polar and can participate in various chemical reactions, such as nucleophilic addition or condensation, due to the presence of the carbonyl group. The synthesis of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates demonstrates the reactivity of such compounds towards Grignard reagents, which could be indicative of the reactivity of 4-Ethyl-1,2-oxazole-3-carbaldehyde as well .

科学研究应用

化学合成和改性

4-乙基-1,2-恶唑-3-甲醛参与各种化学合成过程。例如,它参与了导致形成复杂结构(如恶唑并[3,2-a]吲哚)的反应。此类反应表现出有趣的化学性质,包括在某些条件下出现意外的开环机制,如从相关化合物合成三环体系中所证明的 (Suzdalev 等人,2011)。

半缩醛的形成和二聚化

观察到 4-乙基-1,2-恶唑-3-甲醛的某些衍生物(特别是具有芳香取代基的衍生物)在固态下二聚化形成无羰基半缩醛。这种现象受取代基的电子和结构性质的影响,证明了该化合物在不同化学环境中的多功能性 (Browne, 1971)。

抗菌和抗氧化应用

4-乙基-1,2-恶唑-3-甲醛的衍生物具有潜在的抗菌和抗氧化应用。例如,从相关化合物合成的某些三唑基吡唑衍生物表现出广谱抗菌活性和中等到良好的抗氧化活性,强调了此类衍生物的潜在生物医学应用 (Bhat 等人,2016)。

催化和立体选择性

该化合物的衍生物用于催化过程中,特别是在需要对映选择性合成的反应中。底物的空间效应和电子效应对这些反应的立体选择性有显着影响,表明该化合物在促进复杂催化过程中的作用 (Togni & Pastor, 1989)。

与金属络合

4-乙基-1,2-恶唑-3-甲醛参与与金属形成配合物,在材料科学和催化领域具有各种应用。例如,其衍生物已被用于合成银(I)和钯(II)配合物,这些配合物具有有趣的结构和化学性质 (Ghassemzadeh 等人,2008)。

作用机制

Mode of Action

Oxazole derivatives are known to participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Oxazole derivatives are known to be involved in a variety of biochemical processes, including the formation of oximes and hydrazones .

Action Environment

The action, efficacy, and stability of 4-Ethyl-1,2-oxazole-3-carbaldehyde can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment .

属性

IUPAC Name |

4-ethyl-1,2-oxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-5-4-9-7-6(5)3-8/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHNNTPNYAQRGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CON=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1,2-oxazole-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3012029.png)

![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)

![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)

![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)